molecular formula C15H18N2O2S B7539881 7-(piperidine-1-carbonyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one

7-(piperidine-1-carbonyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one

Cat. No. B7539881
M. Wt: 290.4 g/mol
InChI Key: BGQZMOYNTMXTAC-UHFFFAOYSA-N
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Description

7-(piperidine-1-carbonyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has a unique structure that makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 7-(piperidine-1-carbonyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one is not fully understood. However, it is believed to exert its biological effects by modulating the activity of calcium channels in cells. Specifically, this compound has been shown to inhibit L-type calcium channels, which are involved in the regulation of cardiac and smooth muscle contraction, as well as neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have anticonvulsant and analgesic properties, which make it a promising candidate for the treatment of neurological disorders such as epilepsy and chronic pain. This compound has also been shown to have anti-inflammatory and anti-tumor properties, which suggest that it may have potential applications in the treatment of cancer and other inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 7-(piperidine-1-carbonyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one is its unique structure, which makes it a promising candidate for the development of new drugs. This compound has been extensively studied for its potential applications in the field of medicinal chemistry, and it has been shown to exhibit a wide range of biological activities. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for the study of 7-(piperidine-1-carbonyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one. One area of research could be the development of new drugs based on this compound. Researchers could explore the potential of this compound as a calcium channel blocker for the treatment of cardiovascular diseases. Another area of research could be the investigation of the anti-inflammatory and anti-tumor properties of this compound for the treatment of cancer and other inflammatory diseases. Additionally, researchers could explore the potential of this compound as a tool for studying calcium channel function in cells.

Synthesis Methods

The synthesis of 7-(piperidine-1-carbonyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one involves the reaction of 2-aminobenzothiazepine with piperidine-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography or recrystallization.

Scientific Research Applications

7-(piperidine-1-carbonyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and anti-tumor properties. This compound has also been investigated for its potential as a calcium channel blocker, which makes it a promising candidate for the treatment of cardiovascular diseases.

properties

IUPAC Name

7-(piperidine-1-carbonyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-14-6-9-20-13-5-4-11(10-12(13)16-14)15(19)17-7-2-1-3-8-17/h4-5,10H,1-3,6-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQZMOYNTMXTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)SCCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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